HPLC Relative Retention Time (RRT) vs. Brimonidine API and EP Impurity E Baseline
The target compound exhibits an HPLC Relative Retention Time (RRT) of 2.23 under the validated gradient reverse‑phase method for brimonidine tartrate bulk drug substance, whereas the brimonidine API peak is normalized to RRT 1.00 and Brimonidine EP Impurity E (the guanidine analog) elutes earlier at RRT ~0.93 [1]. This large RRT separation (ΔRRT = 1.23 from API; ΔRRT = 1.30 from Impurity E) enables unambiguous peak identification without co‑elution, a prerequisite for system suitability in USP organic impurities testing [2].
| Evidence Dimension | HPLC Relative Retention Time (RRT) |
|---|---|
| Target Compound Data | RRT = 2.23 |
| Comparator Or Baseline | Brimonidine API RRT = 1.00; Brimonidine EP Impurity E (CAS 168329-48-4) RRT ≈ 0.93 |
| Quantified Difference | ΔRRT = 1.23 (vs. API); ΔRRT = 1.30 (vs. Impurity E) |
| Conditions | Gradient reverse‑phase HPLC; column details per Der Pharma Chemica 2018 method; UV detection |
Why This Matters
The distinct RRT eliminates peak misidentification risk in ANDA impurity profiling, ensuring regulatory compliance where co‑eluting analogs would fail system suitability.
- [1] Chavan HV, Patil RM, Ganapure SD, Jalde SS, Sankpal ST. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. 2018;10(1):1-9. (RRT reported in abstract/section 3.1) View Source
- [2] United States Pharmacopeia (USP). Brimonidine Tartrate Monograph – Organic Impurities (Relative retention time for brimonidine related compound E: about 0.93). USP–NF 2025. View Source
